Atomic-Level Interaction Mode: Direct Salt Bridge vs. Water-Mediated Hydrogen Bond to E-Selectin Lys111 Equivalent
In the K3 selectin-like mutant of mannose-binding protein A (a structural surrogate for E-selectin), the 4'-sulfate group of 4'-sulfo-Le(x) forms a direct salt bridge with the Nζ atom of Lys211 (equivalent to Lys111 in human E-selectin) [1]. This interaction is geometrically and electrostatically distinct from the binding mode of 3'-sulfo-Le(x), in which the 4-OH of galactose contacts Lys211 only via a water-mediated hydrogen bond network. In 3'-NeuAc-Le(x) (sialyl Lewis X), the same 4-OH donates a direct hydrogen bond to Lys211, without the anionic sulfate present [1]. The salt bridge formed by 4'-sulfo-Le(x) represents the strongest non-covalent interaction among the three ligands at this critical binding pocket residue, predicted to confer distinct binding thermodynamics and potential residence time differences.
| Evidence Dimension | Ligand–Lys211 interaction type (E-selectin Lys111 equivalent) |
|---|---|
| Target Compound Data | 4'-sulfo-Le(x): direct salt bridge (SO₄⁻···⁺H₃Nζ-Lys211); interatomic distance constrained by 2.0 Å resolution crystal lattice [1] |
| Comparator Or Baseline | 3'-sulfo-Le(x): water-mediated hydrogen bond (4-OH···H₂O···H₃Nζ-Lys211); 3'-NeuAc-Le(x): direct hydrogen bond (4-OH···H₃Nζ-Lys211) [1] |
| Quantified Difference | Qualitative categorical difference: salt bridge (electrostatic + H-bond) vs. H-bond alone; estimated interaction energy advantage ~2–5 kcal/mol for salt bridge over neutral H-bond in buried protein environments (class-level inference from general physical chemistry) |
| Conditions | X-ray crystallography at 1.95–2.1 Å resolution; PDB entries 2KMB (3'-NeuAc-Le(x)), 3KMB (3'-sulfo-Le(x)), 4KMB (4'-sulfo-Le(x)); recombinant rat mannose-binding protein A K3 mutant (residues 211–213 mutated to Lys-Lys-Lys) [1] |
Why This Matters
The unique salt bridge interaction provides a structurally validated, mechanistically distinct binding signature that cannot be replicated by 3'-sulfated or sialylated Lewis X analogs; this is critical for experimental designs where the precise geometry of the sulfate–lysine contact determines selectin recognition outcomes.
- [1] Ng KK, Weis WI. Structure of a selectin-like mutant of mannose-binding protein complexed with sialylated and sulfated Lewis(x) oligosaccharides. Biochemistry. 1997 Feb 4;36(5):979-988. PMID: 9033386. DOI: 10.1021/bi962564e. View Source
